3-(Cyclopropylmethoxy)-2-methylbenzoic acid
Overview
Description
3-(Cyclopropylmethoxy)-2-methylbenzoic acid is an organic compound with the molecular formula C12H14O3 It is a derivative of benzoic acid, where the benzene ring is substituted with a cyclopropylmethoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-2-methylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methylbenzoic acid.
Cyclopropylmethoxylation: The introduction of the cyclopropylmethoxy group can be achieved through a nucleophilic substitution reaction. This involves reacting 2-methylbenzoic acid with cyclopropylmethanol in the presence of a suitable catalyst and base.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a solvent such as toluene or dichloromethane. The catalyst can be a strong acid like sulfuric acid or a Lewis acid like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve continuous flow reactors, advanced purification techniques, and the use of greener solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The cyclopropylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: 3-Cyclopropylmethoxy-2-carboxybenzoic acid.
Reduction: 3-Cyclopropylmethoxy-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Cyclopropylmethoxy)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-2-methylbenzoic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing their activity. The cyclopropylmethoxy group can enhance binding affinity and specificity due to its unique steric and electronic properties.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoic acid: Lacks the cyclopropylmethoxy group, making it less sterically hindered.
3-Methoxy-2-methylbenzoic acid: Similar but with a methoxy group instead of a cyclopropylmethoxy group.
3-Cyclopropylmethoxybenzoic acid: Lacks the methyl group, affecting its reactivity and binding properties.
Uniqueness
3-(Cyclopropylmethoxy)-2-methylbenzoic acid is unique due to the presence of both the cyclopropylmethoxy and methyl groups, which confer distinct steric and electronic characteristics. These features can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(cyclopropylmethoxy)-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8-10(12(13)14)3-2-4-11(8)15-7-9-5-6-9/h2-4,9H,5-7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHJRWMVZDWLNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCC2CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.